(1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine
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Overview
Description
(1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine is a chiral organic compound featuring a cyclopentane ring substituted with a pyrimidin-2-yloxy group and an amine group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the necessary substituents.
Introduction of the Pyrimidin-2-yloxy Group: This step involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with the cyclopentane intermediate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine or cyclopentane rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties, such as its potential as a drug candidate or a pharmacophore in drug design.
Industry
Industrially, the compound might be used in the synthesis of agrochemicals, pharmaceuticals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine: The enantiomer of the compound with different stereochemistry.
2-(pyrimidin-2-yloxy)cyclopentan-1-amine: A compound lacking the specific (1R,2R) configuration.
Cyclopentane derivatives: Other cyclopentane-based compounds with different substituents.
Uniqueness
The uniqueness of (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine lies in its specific stereochemistry and the presence of both pyrimidin-2-yloxy and amine groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,2R)-2-pyrimidin-2-yloxycyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-7-3-1-4-8(7)13-9-11-5-2-6-12-9/h2,5-8H,1,3-4,10H2/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIWSRLRDVWIMX-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=NC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=NC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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